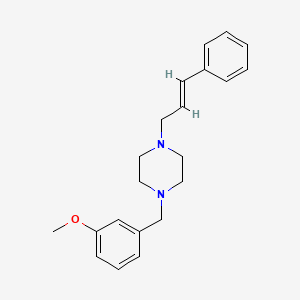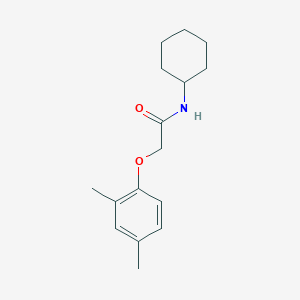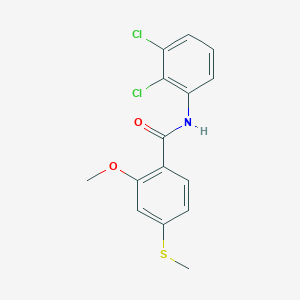
1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as GBR-12909, is a chemical compound that belongs to the piperazine family. This compound is a potent and selective dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synapses. GBR-12909 has been studied extensively for its potential use in treating various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
作用機序
1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in many important functions, including motivation, reward, and movement. When dopamine is released into the synapse, it can bind to dopamine receptors on the postsynaptic neuron, leading to the activation of downstream signaling pathways. However, excess dopamine in the synapse can be toxic to the neuron, so it is important to regulate the levels of dopamine in the synapse. 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine prevents the reuptake of dopamine by binding to the dopamine transporter, which is responsible for removing dopamine from the synapse and returning it to the presynaptic neuron.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have several biochemical and physiological effects. One of the main effects of 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is the increase in dopamine levels in the synapse. This can lead to increased activity in the dopaminergic pathways, which are involved in many important functions, including motivation, reward, and movement.
1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been shown to increase the levels of other neurotransmitters, including norepinephrine and serotonin. This can lead to a modulation of other neural pathways, which can have a variety of effects on behavior and physiology.
実験室実験の利点と制限
1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders.
However, one of the limitations of 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its potential for toxicity. Excess dopamine in the synapse can be toxic to the neuron, and prolonged exposure to 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine can lead to neurotoxicity. Additionally, 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has a short half-life, which can make it difficult to study its effects over longer periods of time.
将来の方向性
There are several future directions for the study of 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One area of research is the development of more potent and selective dopamine reuptake inhibitors. These compounds could have improved efficacy and reduced toxicity compared to 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine.
Another area of research is the development of new treatments for addiction. 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to reduce drug-seeking behavior in animal models of addiction, and further research could lead to the development of new treatments for addiction.
Finally, there is a need for further research into the long-term effects of 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. Prolonged exposure to 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine can lead to neurotoxicity, and further research is needed to determine the safety of this compound for long-term use.
合成法
The synthesis of 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves several steps. The first step is the condensation of 3-methoxybenzylamine with 3-phenyl-2-propenal in the presence of a catalytic amount of piperidine to form the intermediate product, 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperidine. This intermediate product is then oxidized to form the final product, 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine.
科学的研究の応用
1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential use in treating various neurological disorders. One of the main applications of 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the brain. 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to increase the levels of dopamine in the synapses, which can help alleviate some of the symptoms of Parkinson's disease.
1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has also been studied for its potential use in treating ADHD. ADHD is a neurodevelopmental disorder that is characterized by hyperactivity, impulsivity, and inattention. 1-(3-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to improve attention and reduce hyperactivity in animal models of ADHD.
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-24-21-11-5-9-20(17-21)18-23-15-13-22(14-16-23)12-6-10-19-7-3-2-4-8-19/h2-11,17H,12-16,18H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVORVNCUIYNHAT-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
![1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5884888.png)



![N'-[(3,5-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5884922.png)
![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)

![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5884945.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)